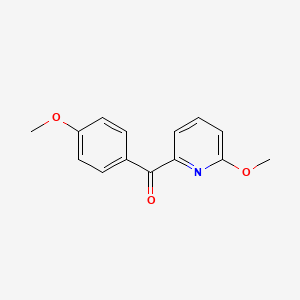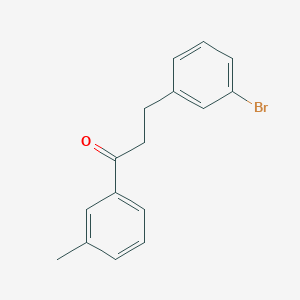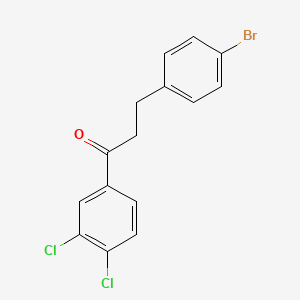
4-Bromo-6-(trifluoromethyl)picolinic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Bromo-6-(trifluoromethyl)picolinic acid is C7H3BrF3NO2 . The exact mass is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-(trifluoromethyl)picolinic acid include a molecular weight of 270 . Other properties such as density, boiling point, melting point, flash point, and vapor pressure are not explicitly mentioned for this compound in the search results.Scientific Research Applications
Catalytic Applications
Research on the catalytic behavior of chromium and vanadium-based catalysts for the selective oxidation of picolines, including derivatives similar to 4-Bromo-6-(trifluoromethyl)picolinic acid, highlights their potential in producing valuable chemical products. The study by Takehira et al. (2004) focused on the vapor-phase oxidation of picolines using a CrV0.95P0.05O4 catalyst, leading to the production of aldehyde and then acid through a proposed Mars and van Krevelen mechanism. This work underscores the importance of Bronsted acid sites on the catalyst surface in enhancing activity for selective oxidation processes (Takehira et al., 2004).
Synthesis of Complex Molecules
The synthesis of various mono- and disubstituted 2,2'-bipyridines through Stille-type coupling procedures, as discussed by Schubert, Eschbaumer, and Heller (2000), involves the use of bromo-picoline and tributyltin-picoline building blocks prepared from commercially available amino-picoline compounds. This method is significant for the development of new ATRP catalysts, demonstrating the versatility of picoline derivatives in facilitating complex chemical syntheses (Schubert, Eschbaumer, & Heller, 2000).
Materials Science
A study on the synthesis of picolinic acid derivatives containing triarylamine units by Yang Yuping (2007) explored the preparation of novel materials through diazo-reaction, Ullmann reaction, and Suzuki coupling reaction. This research provides insights into the potential of picolinic acid derivatives in materials science, particularly in the development of functional materials with specific electronic or optical properties (Yang Yuping, 2007).
properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)12-5(2-3)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSVVDCWKNPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724501 | |
| Record name | 4-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethyl)picolinic acid | |
CAS RN |
1060810-68-5 | |
| Record name | 4-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)
![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)






